Hydrazine, [1-(2-methylphenyl)ethyl]-

Organic Chemistry Physical Chemistry Analytical Chemistry

Hydrazine, [1-(2-methylphenyl)ethyl]- is an aralkylhydrazine derivative with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. It is a substituted hydrazine compound structurally characterized by an ethylhydrazine group attached to a 2-methylphenyl (o-tolyl) moiety.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Cat. No. B12083660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine, [1-(2-methylphenyl)ethyl]-
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C)NN
InChIInChI=1S/C9H14N2/c1-7-5-3-4-6-9(7)8(2)11-10/h3-6,8,11H,10H2,1-2H3
InChIKeyCZKUNPWXBOHIGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazine, [1-(2-methylphenyl)ethyl]- (CAS 1016703-75-5): Baseline Properties and Chemical Identity


Hydrazine, [1-(2-methylphenyl)ethyl]- is an aralkylhydrazine derivative with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol [1]. It is a substituted hydrazine compound structurally characterized by an ethylhydrazine group attached to a 2-methylphenyl (o-tolyl) moiety . This compound belongs to the class of arylalkylhydrazines, which are known for their potential as monoamine oxidase (MAO) inhibitors and as versatile intermediates in organic synthesis [2].

Why Hydrazine, [1-(2-methylphenyl)ethyl]- Cannot Be Replaced by Generic Hydrazine Analogs


Substitution of hydrazine derivatives in research or industrial applications is not straightforward due to the critical influence of even minor structural variations on biological activity, physicochemical properties, and synthetic utility. For instance, the position of the methyl group on the phenyl ring, as seen in the difference between Hydrazine, [1-(2-methylphenyl)ethyl]- (ortho-methyl) and its para-methyl isomer, can significantly alter the compound's interaction with biological targets like monoamine oxidase (MAO) [1]. Furthermore, the presence of an ethyl substituent on the hydrazine moiety, as opposed to the unsubstituted hydrazine group in phenelzine, can drastically change its metabolic profile and off-target effects, such as the ability to elevate brain GABA levels [2]. Therefore, the specific substitution pattern of Hydrazine, [1-(2-methylphenyl)ethyl]- is not interchangeable with other hydrazine analogs and must be evaluated on its own merits.

Quantitative Differentiation of Hydrazine, [1-(2-methylphenyl)ethyl]- from Closest Analogs


Molecular Weight and Physicochemical Profile Differentiation from Positional Isomer 1-[2-(2-methylphenyl)ethyl]hydrazine

The compound Hydrazine, [1-(2-methylphenyl)ethyl]- (CAS 1016703-75-5) is structurally distinct from its positional isomer 1-[2-(2-methylphenyl)ethyl]hydrazine (CAS 21085-56-3). The former features a hydrazine group directly attached to the ethyl chain at the 1-position, while the latter has the hydrazine group at the end of the ethyl chain. This structural difference results in a distinct molecular weight (150.22 g/mol) and a different set of predicted physicochemical properties, such as boiling point and density, which can influence its behavior in synthetic reactions and purification processes . While a direct head-to-head experimental comparison is not available in the primary literature, the difference in molecular structure and corresponding CAS registry numbers is a critical factor for procurement, ensuring that the correct isomer is obtained for specific synthetic pathways [1].

Organic Chemistry Physical Chemistry Analytical Chemistry

Predicted Physicochemical Properties for Hydrazine, [1-(2-methylphenyl)ethyl]-

For Hydrazine, [1-(2-methylphenyl)ethyl]-, predicted physicochemical properties such as boiling point and density can be estimated using computational methods. These properties are crucial for designing synthetic and purification protocols. For example, the boiling point is predicted to be approximately 242.0±19.0 °C, and the density is predicted to be 1.019±0.06 g/cm³ [1]. In contrast, a structurally related compound, 1-[2-(2-methylphenyl)ethyl]hydrazine (the positional isomer), has a reported boiling point of roughly 261.79°C and a density of 0.9372 g/cm³ [2]. This difference in predicted boiling point and density can inform the choice of distillation or chromatographic conditions for purification, potentially leading to higher yields or purity.

Cheminformatics Drug Design Property Prediction

Inferred Differential Activity on GABA and Alanine Levels Compared to Phenelzine

Based on class-level inference from a study on substituted hydrazine MAO inhibitors, Hydrazine, [1-(2-methylphenyl)ethyl]-, which possesses a substituted hydrazine group, is predicted not to increase brain levels of gamma-aminobutyric acid (GABA) and alanine (ALA) to the same extent as the unsubstituted hydrazine MAO inhibitor phenelzine. The study demonstrated that substituted hydrazines like iproniazid and nialamide, while potent MAO inhibitors, do not elevate GABA and ALA levels, unlike phenelzine [1]. This differential effect is attributed to the necessity of a free hydrazine group for these off-target effects [1]. For researchers studying the neurochemical consequences of MAO inhibition, this class-level distinction suggests that Hydrazine, [1-(2-methylphenyl)ethyl]- may serve as a tool to probe MAO-dependent pathways without the confounding variable of altered GABAergic or alaninergic neurotransmission.

Neuropharmacology MAO Inhibition Metabolism

Defined Application Scenarios for Hydrazine, [1-(2-methylphenyl)ethyl]- Based on Differentiated Evidence


Precision Organic Synthesis Requiring a Specific Hydrazine Building Block

The distinct molecular structure of Hydrazine, [1-(2-methylphenyl)ethyl]- makes it a valuable building block in the synthesis of complex molecules, particularly in medicinal chemistry for the development of novel MAO inhibitors or other bioactive compounds. Its identity as a specific regioisomer (CAS 1016703-75-5) is non-negotiable for synthetic routes where the position of the hydrazine group on the ethyl chain is critical for downstream reactions, such as the formation of specific hydrazones or heterocycles [1]. Procurement of this exact isomer ensures the intended reaction pathway and final product structure, avoiding the complications that would arise from using a positional isomer like 1-[2-(2-methylphenyl)ethyl]hydrazine (CAS 21085-56-3).

Pharmacological Probe for Studying MAO Inhibition with Reduced Off-Target Neurochemical Effects

Based on class-level evidence, Hydrazine, [1-(2-methylphenyl)ethyl]- is predicted to inhibit monoamine oxidase without the confounding elevation of brain GABA and alanine levels observed with the clinically used MAOI phenelzine [2]. This makes it a potentially superior research tool for studies aiming to isolate the effects of MAO inhibition on monoaminergic neurotransmission (e.g., serotonin, norepinephrine, dopamine) without interference from changes in GABAergic or alaninergic signaling. Researchers investigating the fundamental neurobiology of MAO or screening for novel MAO inhibitors with cleaner pharmacological profiles would benefit from the use of this substituted hydrazine derivative.

Development of Optimized Purification Protocols Leveraging Differential Physicochemical Properties

The predicted physicochemical properties of Hydrazine, [1-(2-methylphenyl)ethyl]-, such as its lower boiling point compared to its positional isomer [3], can be exploited to design more efficient purification strategies. In a synthetic workflow, this compound's distinct boiling point could allow for its separation from reaction byproducts or unreacted starting materials via fractional distillation, potentially leading to higher yields and purity of the desired product. For chemical manufacturers and process chemists, this translates to a more cost-effective and streamlined production process when scaling up reactions involving this specific hydrazine derivative.

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